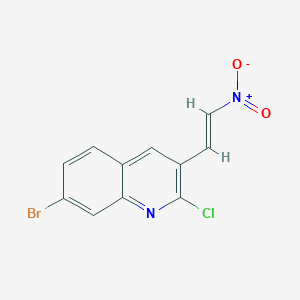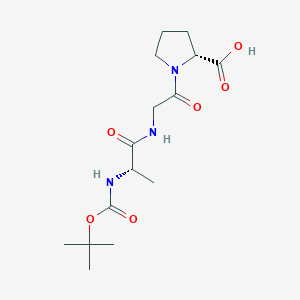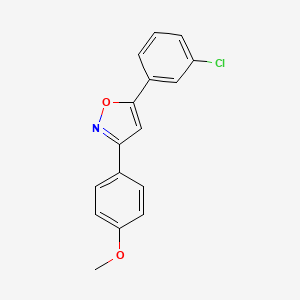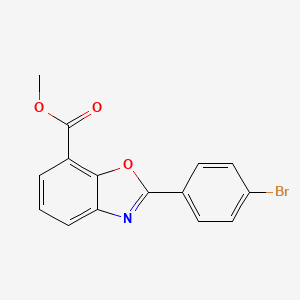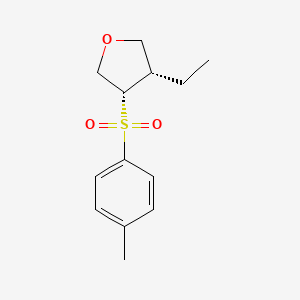
5-Hexyl-2-methyl-1,3-benzoxazol-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-methylbenzo[d]oxazol-6-ol is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzoxazole ring structure with a hexyl group at the 5th position and a methyl group at the 2nd position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2-methylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-5-hexylphenol with acetic anhydride, which leads to the formation of the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 5-hexyl-2-methylbenzo[d]oxazol-6-ol involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-methylbenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
5-Hexyl-2-methylbenzo[d]oxazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-hexyl-2-methylbenzo[d]oxazol-6-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Molecular docking studies have shown that it can bind to various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[d]oxazol-5-ol
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-Hexyl-2-methylbenzo[d]oxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
81016-42-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-hexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-7-11-8-12-14(9-13(11)16)17-10(2)15-12/h8-9,16H,3-7H2,1-2H3 |
InChI Key |
UDYONFWNEBMVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



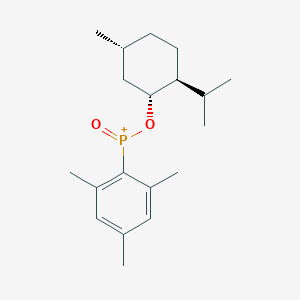



![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
